molecular formula C12H22N2O2 B2707114 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one CAS No. 2092036-28-5

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one

カタログ番号: B2707114
CAS番号: 2092036-28-5
分子量: 226.32
InChIキー: SVJYUHNFJBDOJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{1-Oxa-4,9-diazaspiro[55]undecan-9-yl}butan-1-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one typically involves multi-step reactions. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The complexity of the spirocyclic structure may pose challenges for large-scale production, requiring optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学的研究の応用

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one has several scientific research applications:

作用機序

The mechanism of action of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

類似化合物との比較

Similar Compounds

Uniqueness

1-{1-Oxa-4,9-diazaspiro[55]undecan-9-yl}butan-1-one is unique due to its specific functional groups and the position of these groups within the spirocyclic structure

生物活性

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one is a compound belonging to the class of spirocyclic organic molecules. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 151096-99-0

Biological Activity Overview

The biological activity of this compound and its derivatives has been investigated for their potential therapeutic applications in various medical conditions.

Key Biological Activities

  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • A study identified this compound as a potent inhibitor of sEH, which is implicated in various cardiovascular diseases. In animal models, it demonstrated significant efficacy in lowering serum creatinine levels, indicating potential for treating chronic kidney diseases .
  • Neuropharmacological Effects :
    • Research indicates that derivatives of diazaspiro compounds exhibit interactions with gamma-aminobutyric acid type A (GABAAR) receptors, suggesting their role as potential anxiolytic agents .
  • Anti-obesity and Pain Management :
    • Compounds related to this compound have shown promise in managing obesity and pain through modulation of metabolic pathways and inflammatory responses .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors:

  • sEH Inhibition : By inhibiting sEH, the compound alters the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in renal function and vascular health.
  • GABAAR Modulation : The interaction with GABA receptors suggests a potential pathway for neuroactive effects, influencing neurotransmitter release and neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
sEH InhibitionLowers serum creatinine in kidney disease models
Neuropharmacological EffectsPotential GABAAR antagonist properties
Anti-obesity EffectsModulates metabolic pathways

Table 2: Comparative Analysis of Related Compounds

Compound NamesEH InhibitionGABAAR ActivityTherapeutic Potential
This compoundHighModerateChronic kidney disease
3,9-Diazaspiro[5.5]undecane derivativesModerateHighAnxiety disorders
Other diazaspiro compoundsVariableVariableVarious conditions

Case Study 1: Chronic Kidney Disease Model

In a controlled study involving rats with anti-glomerular basement membrane glomerulonephritis, administration of the compound at a dose of 30 mg/kg resulted in significant reductions in serum creatinine levels compared to control groups. This highlights its potential as an oral therapeutic agent for chronic kidney diseases .

Case Study 2: Neuropharmacological Assessment

A series of experiments evaluated the effects of diazaspiro derivatives on anxiety-related behaviors in rodent models. Results indicated that certain derivatives exhibited anxiolytic-like effects through modulation of GABAAR activity, supporting their potential use in treating anxiety disorders .

特性

IUPAC Name

1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-3-11(15)14-7-4-12(5-8-14)10-13-6-9-16-12/h13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJYUHNFJBDOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。